Glaciapyrrole B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

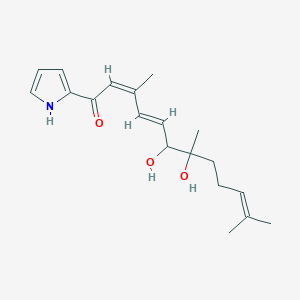

Glaciapyrrole B is a natural product found in Streptomyces with data available.

Applications De Recherche Scientifique

Biological Activities

Antiviral Properties

Recent studies have highlighted the antiviral effects of Glaciapyrrole B and its derivatives. Notably, encapsulated forms of glaciapyrrole E and photoglaciapyrrole E demonstrated significant inhibitory activity against the influenza A virus. This discovery marks the first report of antiviral effects from compounds within the glaciapyrrole family, indicating potential applications in antiviral drug development .

Antitumor and Antibacterial Activities

Research on related compounds has shown that pyrrolosesquiterpenes possess antitumor and antibacterial properties. For instance, other members of the glaciapyrrole family have been investigated for their cytotoxic effects against cancer cell lines, although specific studies on this compound's efficacy remain limited . The structural characteristics of these compounds suggest they may interact with cellular targets involved in tumor growth and bacterial infections.

Synthesis and Structural Elucidation

The total synthesis of this compound has been achieved through various synthetic routes involving complex organic reactions. These synthetic pathways not only facilitate the production of this compound for research but also allow for modifications that could enhance its biological activity. For example, synthetic strategies have included protection/deprotection sequences and coupling reactions that are critical for constructing the pyrrolosesquiterpene framework .

Case Studies

Case Study 1: Antiviral Activity Assessment

In a controlled study, glaciapyrroles were evaluated for their ability to inhibit viral replication. The results indicated that photoglaciapyrroles exhibited a dose-dependent response in reducing viral plaque formation in vitro. This study underscores the potential of glaciapyrroles as lead compounds in developing antiviral therapies .

Case Study 2: Antitumor Screening

Another investigation focused on the cytotoxicity of this compound against various cancer cell lines. While preliminary results suggested some degree of cytotoxicity, further studies are required to determine specific mechanisms of action and efficacy compared to established chemotherapeutic agents .

Comparative Analysis of Pyrrolosesquiterpenes

| Compound | Source | Biological Activity | Notable Findings |

|---|---|---|---|

| Glaciapyrrole A | Streptomyces sp. | Antiviral | Effective against influenza A virus |

| This compound | Streptomyces sp. | Antitumor (limited data) | Cytotoxicity observed in preliminary studies |

| Glaciapyrrole E | Streptomyces sp. | Antiviral | Significant inhibition against IAV |

Analyse Des Réactions Chimiques

Photoisomerization Under UV Irradiation

Glaciapyrrole B undergoes reversible photoisomerization when exposed to UV light (366 nm). This reaction involves the conversion of this compound to photoglaciapyrrole derivatives, as observed in LC/MS studies with a post-column photolytic reactor .

Key Parameters and Observations:

| Condition | Value/Outcome | Source |

|---|---|---|

| UV Wavelength | 366 nm | |

| Solvent | Ethanol | |

| Reaction Kinetics | First-order equilibrium (200 sec) | |

| Product Identification | Photothis compound (structural shift in tetrahydropyran moiety) |

The reaction mechanism involves UV-induced electronic excitation, leading to geometric isomerization of the tetrahydropyran ring. NMR studies confirmed axial-to-equatorial proton shifts in the tetrahydropyran unit during isomerization .

Electrophilic Substitution Reactions

The pyrrole ring in this compound participates in electrophilic substitution due to its electron-rich nature. Substitutions occur preferentially at the α-position of the pyrrole nucleus.

Documented Examples:

-

Nitration : Introduces nitro groups at the α-position under acidic conditions.

-

Sulfonation : Forms sulfonated derivatives using concentrated sulfuric acid.

Oxidation and Reductive Transformations

This compound reacts with oxidizing agents, yielding hydroxylated or epoxidized derivatives. Reductive conditions target its conjugated dienone system.

Oxidation Data:

| Oxidizing Agent | Product | Conditions | Source |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Hydroxylated pyrrole derivatives | Room temperature, EtOH | |

| Ozone (O<sub>3</sub>) | Epoxidation of dienone moiety | Low-temperature CH<sub>2</sub>Cl<sub>2</sub> |

Reduction with sodium borohydride (NaBH<sub>4</sub>) selectively reduces carbonyl groups adjacent to the pyrrole ring.

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes into smaller fragments, including pyrrole carboxylic acids and sesquiterpene hydrocarbons.

Decomposition Pathway:

-

Initial cleavage : Breakdown of the tetrahydropyran ring.

-

Secondary reactions : Decarboxylation of pyrrole derivatives .

Biological Activity and Reactivity

This compound’s antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) is linked to its ability to disrupt cell membrane integrity via hydrophobic interactions with lipid bilayers .

Mechanistic Insights:

-

Membrane interaction : The sesquiterpene moiety embeds into lipid layers, while the pyrrole ring interferes with electron transport chains.

-

Reactive oxygen species (ROS) : Oxidation byproducts induce oxidative stress in microbial cells.

Propriétés

Formule moléculaire |

C19H27NO3 |

|---|---|

Poids moléculaire |

317.4 g/mol |

Nom IUPAC |

(2Z,4E)-6,7-dihydroxy-3,7,11-trimethyl-1-(1H-pyrrol-2-yl)dodeca-2,4,10-trien-1-one |

InChI |

InChI=1S/C19H27NO3/c1-14(2)7-5-11-19(4,23)18(22)10-9-15(3)13-17(21)16-8-6-12-20-16/h6-10,12-13,18,20,22-23H,5,11H2,1-4H3/b10-9+,15-13- |

Clé InChI |

NNWGVLZRUNYIGS-OFPSORBISA-N |

SMILES isomérique |

CC(=CCCC(C)(C(/C=C/C(=C\C(=O)C1=CC=CN1)/C)O)O)C |

SMILES canonique |

CC(=CCCC(C)(C(C=CC(=CC(=O)C1=CC=CN1)C)O)O)C |

Synonymes |

glaciapyrrole B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.